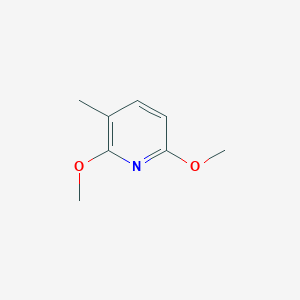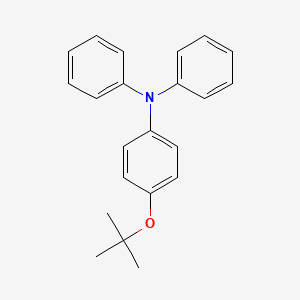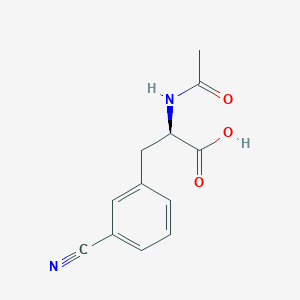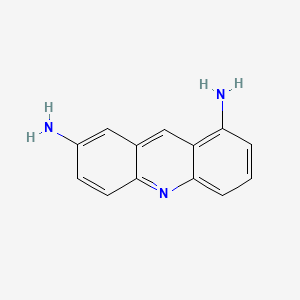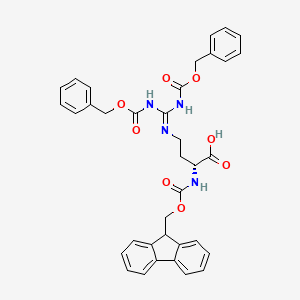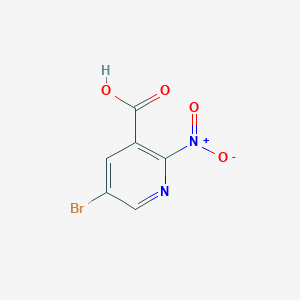
5-Bromo-2-nitronicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-nitronicotinic acid is a chemical compound with the molecular formula C6H3BrN2O4. It is a derivative of nicotinic acid, characterized by the presence of bromine and nitro groups on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitronicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of nicotinic acid, followed by nitration. The reaction conditions often include the use of bromine and nitric acid under controlled temperatures to ensure the selective introduction of the bromine and nitro groups .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a scalable process that ensures high yield and cost-effectiveness. This involves the use of dimethyl terephthalate as a starting material, followed by a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-nitronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom
Major Products:
Oxidation: Various oxidized derivatives of the compound.
Reduction: 5-Amino-2-nitronicotinic acid.
Substitution: Compounds with different functional groups replacing the bromine atom
Applications De Recherche Scientifique
5-Bromo-2-nitronicotinic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromo-2-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through the binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects in cellular pathways .
Comparaison Avec Des Composés Similaires
- 5-Bromonicotinic acid
- 2-Bromo-5-fluoronicotinic acid
- 2-Bromo-5-chloronicotinic acid
Comparison: 5-Bromo-2-nitronicotinic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, while 5-Bromonicotinic acid primarily undergoes substitution reactions, the nitro group in this compound allows for additional reduction and oxidation reactions, expanding its utility in various applications .
Propriétés
Formule moléculaire |
C6H3BrN2O4 |
|---|---|
Poids moléculaire |
247.00 g/mol |
Nom IUPAC |
5-bromo-2-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3BrN2O4/c7-3-1-4(6(10)11)5(8-2-3)9(12)13/h1-2H,(H,10,11) |
Clé InChI |
DVJOLGQZSNSZOR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=O)O)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)
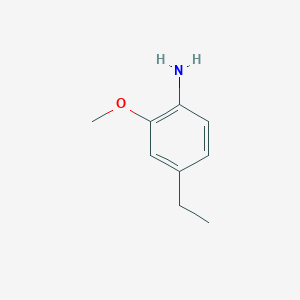

![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
